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Compound Name: Tantalum pentafluoride

Cat. No.: B1583385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tantalum (V) fluoride (TaF₅), CAS number 7783-71-3, is a highly reactive and versatile

inorganic compound. This white, crystalline solid is a potent Lewis acid and a key precursor in

the synthesis of various tantalum-containing materials. Its applications span across catalysis,

materials science, and electronics. This technical guide provides a comprehensive overview of

the chemical and physical properties, synthesis, reactivity, and applications of Tantalum
pentafluoride. It includes detailed experimental protocols, safety and handling procedures,

and an exploration of its relevance in fields pertinent to drug development, such as the

synthesis of bioactive tantalum complexes and the fabrication of biocompatible materials.

Chemical and Physical Properties
Tantalum pentafluoride is an off-white crystalline powder that is highly sensitive to moisture.

[1][2] It readily hydrolyzes in the presence of water to form hydrofluoric acid (HF) and tantalum

oxyfluoride species.[1] In the solid state, it exists as a tetramer, with four TaF₆ octahedral

centers linked by bridging fluoride atoms.[3] In the gaseous phase, it is a monomer with a

trigonal bipyramidal structure.[3]
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Property Value References

CAS Number 7783-71-3 [1][2]

Molecular Formula TaF₅ [3]

Molecular Weight 275.94 g/mol [1][2]

Appearance Off-white crystalline powder [1]

Density 4.74 g/cm³ at 25 °C [1][3]

Melting Point 96.8 °C [1][3]

Boiling Point 229.5 °C [1][3]

Solubility

Decomposes in water. Soluble

in concentrated and fuming

nitric acid, carbon disulfide,

and carbon tetrachloride.

Synthesis and Purification
High-purity Tantalum pentafluoride (≥99.9%) is crucial for many of its applications. The

primary synthesis routes involve direct fluorination or halide exchange, followed by purification,

typically by sublimation.

Experimental Protocol: Direct Fluorination of Tantalum
Metal
This method involves the direct reaction of tantalum metal with fluorine gas at elevated

temperatures.[1][3]

Materials:

Tantalum metal powder or foil

Fluorine gas (F₂)

Inert carrier gas (e.g., Nitrogen or Argon)
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Reaction vessel made of a fluorine-resistant material (e.g., Monel or Nickel)

Condenser

Procedure:

Place the tantalum metal in the reaction vessel.

Purge the system with an inert gas to remove air and moisture.

Introduce a controlled flow of fluorine gas, diluted with the inert carrier gas.

Gradually heat the reaction vessel to 200-300 °C.[1]

The volatile Tantalum pentafluoride that forms is carried by the gas stream to a condenser.

Cool the condenser to collect the solid TaF₅.

Handle the product under an inert and dry atmosphere.

Tantalum Metal

Gaseous TaF₅

Reaction with

Fluorine Gas (F₂) 200-300 °C

Requires

Condensation

Solid TaF₅

Yields
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Caption: General workflow for a Friedel-Crafts reaction using a Lewis acid catalyst.

Materials Science: Thin Film Deposition
Tantalum pentafluoride is a volatile precursor for the deposition of tantalum-containing thin

films, such as tantalum oxide (Ta₂O₅) and tantalum nitride (TaN), via Chemical Vapor

Deposition (CVD) and Atomic Layer Deposition (ALD). T[2][4]hese films have applications in

microelectronics as dielectric layers and barrier materials.

Experimental Protocol: Atomic Layer Deposition of Tantalum Oxide (Representative)

This protocol is based on the general principles of ALD using a metal halide precursor.

Equipment:

Atomic Layer Deposition (ALD) reactor

Substrate (e.g., silicon wafer)

Tantalum pentafluoride precursor source

Oxygen source (e.g., water vapor, ozone)

Inert purge gas (e.g., nitrogen)

Procedure:

Place the substrate in the ALD reactor chamber.

Heat the substrate to the desired deposition temperature (e.g., 150-350 °C).

Heat the Tantalum pentafluoride source to achieve sufficient vapor pressure.

ALD Cycle: a. Pulse A: Introduce a pulse of Tantalum pentafluoride vapor into the reactor.

The TaF₅ will react with the substrate surface in a self-limiting manner. b. Purge 1: Purge the

reactor with an inert gas to remove any unreacted TaF₅ and byproducts. c. Pulse B:

Introduce a pulse of the oxygen source (e.g., water vapor). This will react with the surface-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1583385?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10785323/
https://www.sigmaaldrich.com/US/en/product/aldrich/317004
https://www.benchchem.com/product/b1583385?utm_src=pdf-body
https://www.benchchem.com/product/b1583385?utm_src=pdf-body
https://www.benchchem.com/product/b1583385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


adsorbed tantalum species to form a layer of tantalum oxide. d. Purge 2: Purge the reactor

with the inert gas to remove unreacted oxygen source and byproducts.

Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is

precisely controlled by the number of cycles.

ALD Cycle for Tantalum Oxide Deposition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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